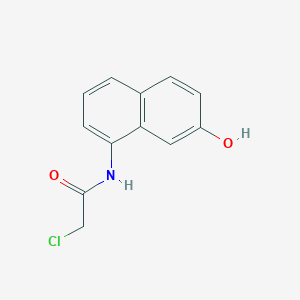
2-chloro-N-(7-hydroxynaphthalen-1-yl)acetamide
Übersicht
Beschreibung
2-chloro-N-(7-hydroxynaphthalen-1-yl)acetamide, also known as N-(7-hydroxy-1-naphthyl)chloroacetamide, is a chemical compound that has gained attention in the scientific community due to its potential applications in biological research. This compound is a derivative of naphthalene and has been synthesized using various methods. In
Wirkmechanismus
2-chloro-2-chloro-N-(7-hydroxynaphthalen-1-yl)acetamide(7-hydroxynaphthalen-1-yl)acetamide inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to downstream effects such as the activation of the Wnt signaling pathway and the inhibition of the tau protein in Alzheimer's disease.
Biochemical and Physiological Effects:
Inhibition of GSK-3 by 2-chloro-2-chloro-N-(7-hydroxynaphthalen-1-yl)acetamide(7-hydroxynaphthalen-1-yl)acetamide has various biochemical and physiological effects. It has been shown to promote the differentiation of embryonic stem cells into neurons and increase the survival of dopaminergic neurons in Parkinson's disease models. It also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-2-chloro-N-(7-hydroxynaphthalen-1-yl)acetamide(7-hydroxynaphthalen-1-yl)acetamide in lab experiments is its specificity for GSK-3. It has been shown to have minimal off-target effects and does not affect the activity of other kinases. However, one limitation is its solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the use of 2-chloro-2-chloro-N-(7-hydroxynaphthalen-1-yl)acetamide(7-hydroxynaphthalen-1-yl)acetamide in biological research. One direction is the development of more potent and selective GSK-3 inhibitors based on the structure of 2-chloro-2-chloro-N-(7-hydroxynaphthalen-1-yl)acetamide(7-hydroxynaphthalen-1-yl)acetamide. Another direction is the investigation of its effects on other cellular processes and diseases such as inflammation and cancer. Finally, the development of more efficient methods for administering the compound in vivo could lead to its potential use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
2-chloro-2-chloro-N-(7-hydroxynaphthalen-1-yl)acetamide(7-hydroxynaphthalen-1-yl)acetamide has potential applications in biological research. It has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in various cellular processes such as cell differentiation, proliferation, and apoptosis. Inhibition of GSK-3 has been linked to the treatment of various diseases such as Alzheimer's disease, diabetes, and cancer.
Eigenschaften
IUPAC Name |
2-chloro-N-(7-hydroxynaphthalen-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-7-12(16)14-11-3-1-2-8-4-5-9(15)6-10(8)11/h1-6,15H,7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCVOHCHBNMQGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid](/img/structure/B7458318.png)
![ethyl (Z)-2-cyano-3-[4-[(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]phenyl]prop-2-enoate](/img/structure/B7458329.png)

![N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458348.png)
![N-[1-(3-chlorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458358.png)
![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7458360.png)
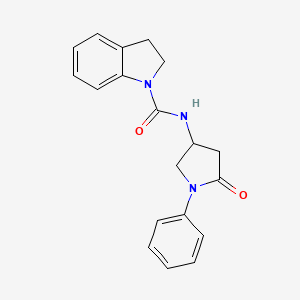
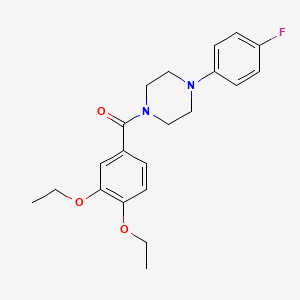
![6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[3,2-b]quinoxaline](/img/structure/B7458384.png)
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458391.png)
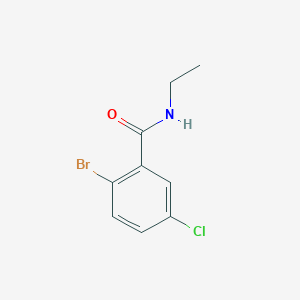
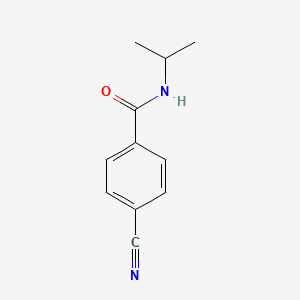
![[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone](/img/structure/B7458409.png)
